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molecular formula C14H12BrNO2 B8577499 3-bromo-N-(2-hydroxyphenyl)-4-methylbenzamide

3-bromo-N-(2-hydroxyphenyl)-4-methylbenzamide

Cat. No. B8577499
M. Wt: 306.15 g/mol
InChI Key: OAOWADLYDWERQN-UHFFFAOYSA-N
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Patent
US07087601B2

Procedure details

A mixture of 3-bromo-4-methylbenzoic acid (1.0 g, 4.7 mmol) and thionyl chloride (18 mL) was refluxed for 1 h and then cooled to rt. The excess thionyl chloride was removed int vacuo, the residue was dissolved in THF (10 mL), and it was added to a cooled (0° C.) mixture of 2-aminophenol (507 mg, 4.7 mmol) and diisopropylethylamine (0.90 mL; 5.1 mmol) in THF (18 mL). The resulting mixture was stirred at rt for 4 h. The solvent was then removed and the residue was purified by flash chromatography on silica gel eluting with EtOAc:hexanes (1:5 to 1:4) to afford 3-bromo-N-(2-hydroxyphenyl)-4-methylbenzamide.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
507 mg
Type
reactant
Reaction Step Two
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Name
Quantity
18 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([OH:7])=O.S(Cl)(Cl)=O.[NH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23].C(N(C(C)C)CC)(C)C>C1COCC1>[Br:1][C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][C:10]=1[CH3:11])[C:5]([NH:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[OH:23])=[O:7]

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)O)C=CC1C
Name
Quantity
18 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Two
Name
Quantity
507 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)O
Name
Quantity
0.9 mL
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The excess thionyl chloride was removed int vacuo
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in THF (10 mL)
ADDITION
Type
ADDITION
Details
it was added to
TEMPERATURE
Type
TEMPERATURE
Details
a cooled
CUSTOM
Type
CUSTOM
Details
The solvent was then removed
CUSTOM
Type
CUSTOM
Details
the residue was purified by flash chromatography on silica gel eluting with EtOAc:hexanes (1:5 to 1:4)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
BrC=1C=C(C(=O)NC2=C(C=CC=C2)O)C=CC1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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